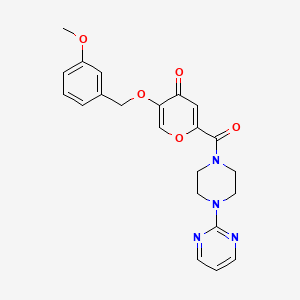

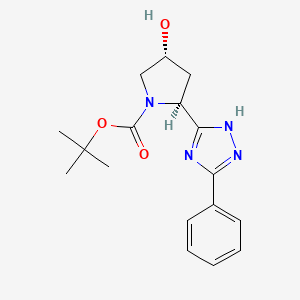

5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran and pyrimidine rings, the introduction of the piperazine ring, and the attachment of the methoxybenzyl and carbonyl groups. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups that could potentially participate in various chemical reactions. These include the ether group linking the methoxybenzyl group to the pyran ring, the carbonyl group attached to the piperazine ring, and the nitrogen atoms in the pyrimidine and piperazine rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition or reduction. The nitrogen atoms in the pyrimidine and piperazine rings could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the potentially charged nitrogen atoms could impact its solubility in various solvents .Scientific Research Applications

Synthesis and Biological Evaluation

- Novel compounds derived from a similar structural framework have been synthesized to explore their potential as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), indicating their potential in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).

Receptor Binding and Cytotoxicity Studies

- Research into pyrazolo and pyrimidine derivatives, closely related to the given compound, has been conducted to understand their binding affinity towards dopamine receptors, indicating their potential use in neurological conditions (Li Guca, 2014). Additionally, cytotoxic activities against various cancer cell lines have been studied, suggesting some derivatives could be promising candidates for cancer treatment (Ashraf S. Hassan et al., 2014).

Drug Development and Antiviral Research

- The structure has been part of the discovery and synthesis process for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its relevance in antiviral drug development (D. Romero et al., 1994). This underlines the compound's potential utility in creating effective treatments for HIV.

Anticonvulsant Agent Development

- Derivatives of this chemical framework have been reported as new anticonvulsant drug candidates, highlighting their significance in neurological disorder treatments. A novel HPLC method for related substances determination in such a candidate emphasizes the ongoing research into its pharmacological properties (H. Severina et al., 2021).

Future Directions

properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-29-17-5-2-4-16(12-17)14-30-20-15-31-19(13-18(20)27)21(28)25-8-10-26(11-9-25)22-23-6-3-7-24-22/h2-7,12-13,15H,8-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOWSRIEWKHPIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-methoxybenzyl)oxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)

![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)

![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate](/img/structure/B2420590.png)

![4-[(biphenyl-4-ylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2420595.png)